molecular formula C21H15ClN8Na2O7S2 B13756260 C.I. Reactive Yellow 3, disodium salt CAS No. 4988-30-1

C.I. Reactive Yellow 3, disodium salt

Cat. No.: B13756260
CAS No.: 4988-30-1
M. Wt: 637.0 g/mol
InChI Key: DIGXDNVEYLOEOT-UHFFFAOYSA-L
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Description

Chemical Identity: C.I. Reactive Yellow 3, disodium salt (CAS: 6539-67-9; EC: 229-453-4) is a dichlorotriazine-based reactive dye with the molecular formula C${21}$H${15}$ClN$8$Na$2$O$7$S$2$ (molecular weight: 636.96 g/mol) . It is synthesized via a multi-step process involving diazotization, coupling, and condensation reactions with intermediates such as cyanuric chloride, aminoacetanilide, and naphthylamine sulfonic acid derivatives .

Properties

CAS No.

4988-30-1

Molecular Formula

C21H15ClN8Na2O7S2

Molecular Weight

637.0 g/mol

IUPAC Name

disodium;3-[[2-acetamido-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C21H17ClN8O7S2.2Na/c1-10(31)24-16-8-11(25-21-27-19(22)26-20(23)28-21)5-6-15(16)30-29-12-7-14-13(18(9-12)39(35,36)37)3-2-4-17(14)38(32,33)34;;/h2-9H,1H3,(H,24,31)(H,32,33,34)(H,35,36,37)(H3,23,25,26,27,28);;/q;2*+1/p-2

InChI Key

DIGXDNVEYLOEOT-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)N)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization Reaction

  • Starting materials : Sulfonated aromatic amine esters (position ester sulfonation derivatives)
  • Reagents : Hydrochloric acid, sodium nitrite solution
  • Conditions : Temperature maintained at 0–5 °C; reaction conducted in an aqueous medium with frozen water to stabilize the diazonium salt
  • Process : The sulfonated ester is treated with hydrochloric acid and sodium nitrite under cold conditions to form the corresponding diazonium salt. The reaction is monitored using Congo red test paper (which turns blue) and starch potassium iodide paper to confirm the presence of nitrous acid and completion of diazotization.
  • Duration : Approximately 1 hour

Coupling Reaction

  • Coupling agent : Urea amido aniline
  • Conditions : pH adjusted to 4.5–6.5 using soda ash (sodium carbonate) solution; temperature maintained at 5–8 °C
  • Process : The urea amido aniline is added to the diazonium salt solution, and the mixture is stirred to allow coupling. This forms the azo linkage essential for the dye's chromophore.
  • Duration : 2 hours

Primary Condensation Reaction

  • Reagent : Cyanuric chloride
  • Conditions : Cyanuric chloride is dissolved in frozen water and added slowly to the coupled reaction liquid at 0–5 °C; pH maintained at 6.0–6.5
  • Process : The cyanuric chloride reacts with the coupled intermediate to introduce reactive triazine groups, which are key for fiber fixation.
  • Duration : 3 hours

Secondary Condensation and Substitution

  • Reagent : Para-ester (a para-substituted reactive ester)
  • Conditions : pH initially adjusted to 2.5–3.5 with sodium bicarbonate; temperature raised to 45–55 °C; reaction time 1–3 hours for substitution, followed by pH adjustment to 4.0–6.0 for 5–16 hours; final pH stabilized at 6.0–6.5
  • Process : The para-ester reacts with the primary condensation product to complete the reactive dye structure, enhancing reactivity and solubility.
  • Duration : Total of approximately 8–21 hours including pH adjustments

Purification and Drying

  • Method : Nanofiltration membrane concentration followed by recrystallization
  • Additives : 10% by weight anhydrous sodium sulfate and 2% dust-proofing agent
  • Process : The dye solution is concentrated and purified, then spray-dried to produce commercial dye powder with high purity and performance.

Reaction Conditions Summary Table

Step Reagents/Materials Temperature (°C) pH Range Duration Key Observations
Diazotization Sulfonated ester, HCl, NaNO2 0–5 N/A ~1 hour Formation of diazonium salt, Congo red test
Coupling Urea amido aniline 5–8 4.5–6.5 2 hours Azo coupling reaction
Primary condensation Cyanuric chloride 0–5 6.0–6.5 3 hours Introduction of reactive triazine groups
Secondary condensation Para-ester, NaHCO3 45–55 2.5–6.5 8–21 hours total Substitution to finalize reactive sites
Purification & drying Nanofiltration, sodium sulfate, dust agent Ambient N/A Spray drying High purity commercial dye powder

Research Findings and Performance

  • The described method yields a reactive yellow dye with a molecular ion peak (m/z) of approximately 980.92, confirming the expected molecular structure.
  • The dye exhibits excellent solubility (>200 g/L at 20 °C), moderate reactivity, and strong fastness properties:
    • Light fastness: Grade 5–6
    • Soaping fastness: Grade 4–5
    • Perspiration fastness: Grade 4–5
    • Chlorine water resistance: Grade 4
    • Dry and wet rubbing fastness: Grade 4–5
    • Ironing fastness: Grade 4
  • These performance metrics indicate superior quality compared to traditional reactive yellow dyes, making it highly suitable for textile applications requiring durability and bright coloration.

Chemical Reactions Analysis

Types of Reactions

C.I. Reactive Yellow 3, disodium salt undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the dye’s structure, affecting its color properties.

    Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used, often in basic conditions.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or sulfuric acid, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may produce different sulfonated derivatives, while reduction can lead to the formation of amines or other reduced compounds.

Scientific Research Applications

C.I. Reactive Yellow 3, disodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.

    Biology: Employed as a staining agent in microscopy to visualize cellular structures.

    Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.

    Industry: Widely used in textile dyeing, food coloring, and as a pH indicator in various industrial processes.

Mechanism of Action

The mechanism of action of C.I. Reactive Yellow 3, disodium salt involves the formation of covalent bonds with substrates, such as fibers or proteins. This bonding occurs through nucleophilic substitution reactions, where the dye’s reactive groups interact with nucleophilic sites on the substrate. The molecular targets include hydroxyl, amino, and thiol groups, leading to strong and stable dye-substrate complexes.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Compared Dyes
Compound CAS Molecular Formula Application Fixation Rate
C.I. Reactive Yellow 3 6539-67-9 C${21}$H${15}$ClN$8$Na$2$O$7$S$2$ Cotton, viscose 70–80%
C.I. Acid Yellow 3 8004-92-0 C${18}$H$9$NNa$2$O$8$S$_2$ Wool, nylon N/A
C.I. Reactive Yellow 86 70865-29-1 C${18}$H${14}$Cl$2$N$8$Na$2$O$9$S$_2$ Polyester blends 65–75%

Biological Activity

C.I. Reactive Yellow 3, disodium salt, is a synthetic dye commonly used in textile applications. Understanding its biological activity is essential for assessing its safety and environmental impact. This article explores the compound's toxicity, genotoxicity, and potential ecological effects based on diverse sources.

C.I. Reactive Yellow 3 is classified as an azo dye, characterized by the presence of one or more azo groups (-N=N-). The chemical formula for this compound is C18H14Cl2N8Na2O9S2C_{18}H_{14}Cl_2N_8Na_2O_9S_2, indicating its complex structure which contributes to its reactivity and biological interactions.

Acute and Chronic Toxicity

Research indicates that C.I. Reactive Yellow 3 exhibits low acute toxicity. In studies involving oral administration to rats at doses of 2000 mg/kg body weight, no mortality or significant systemic effects were observed . However, sub-acute toxicity studies revealed some adverse effects:

  • Reduced locomotor activity : A significant decrease in mean locomotor activity was noted during the first measurement interval in a 28-day repeat dose study at 1000 mg/kg body weight per day .
  • Reproductive effects : A slight reduction (~10%) in testis and epididymis weight was observed in male rats, suggesting a potential impact on male reproductive health .

Genotoxicity Studies

Genotoxicity assessments have yielded mixed results. While some tests indicate that C.I. Reactive Yellow 3 is non-genotoxic, others suggest potential genotoxic effects under specific conditions:

  • In vitro chromosome aberration tests : These tests indicated that the compound may not cause chromosomal damage .
  • In vivo micronucleus assay : Results were more concerning, with indications of genotoxic effects observed in mice following exposure to high doses .

Ecological Impact

C.I. Reactive Yellow 3 has been shown to be non-toxic to various aquatic organisms, which is crucial for assessing its environmental safety. Studies have demonstrated that it does not significantly affect three trophic levels of aquatic life, indicating a lower risk of ecological disruption compared to other synthetic dyes .

Textile Dyeing Processes

In the context of textile applications, C.I. Reactive Yellow 3 has been studied for its dyeing efficiency and environmental impact:

  • Dyeing Efficiency : The compound has been effectively used in dyeing processes involving natural fibers like cotton and blends with synthetic materials. Optimal conditions for dyeing often include specific concentrations of sodium carbonate and salt to enhance fixation rates without causing aggregation issues .
  • Environmental Considerations : Recent studies have focused on reducing the environmental footprint of dyeing processes by exploring eco-friendly alternatives that minimize water and chemical usage while maintaining dye quality .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of C.I. Reactive Yellow 3:

Aspect Findings
Acute ToxicityNo mortality at 2000 mg/kg; no systemic effects observed
Sub-Acute ToxicityReduced locomotor activity; slight decrease in reproductive organ weights
GenotoxicityMixed results; non-genotoxic in vitro but potential genotoxicity in vivo
EcotoxicityNon-toxic to aquatic organisms across multiple trophic levels
Dyeing EfficiencyEffective for natural fibers; requires optimization of dyeing conditions

Q & A

Basic Research Questions

Q. How can C.I. Food Yellow 3, disodium salt be synthesized and characterized for research-grade purity?

  • Methodology:

  • Synthesis: Prepare via diazotization of 4-aminobenzenesulfonic acid followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. Optimize pH (8–10) and temperature (0–5°C) to enhance yield .
  • Characterization: Use HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) for purity assessment (>95%). Confirm structure via UV-Vis (λmax ~480 nm) and FTIR (sulfonate peaks at ~1180 cm⁻¹) .
    • Data Table:
PropertyValueSource
Molecular FormulaC₁₆H₁₀N₂Na₂O₇S₂
CAS No.2783-94-0
Molecular Weight452.37 g/mol

Q. What analytical methods are recommended for quantifying Sunset Yellow FCF in complex matrices (e.g., biological or environmental samples)?

  • Methodology:

  • HPLC-DAD: Use reverse-phase chromatography with diode array detection (LOD: 0.1 µg/mL) .
  • Spectrophotometry: Measure absorbance at 480 nm after sample filtration and pH adjustment to 7.0 .
  • Validation: Include spike-and-recovery tests (target: 90–110% recovery) and cross-validate with LC-MS for confirmation .

Advanced Research Questions

Q. How do pH and temperature influence the degradation kinetics of Sunset Yellow FCF in aqueous solutions?

  • Methodology:

  • Kinetic Studies: Conduct accelerated stability tests (e.g., 25–80°C, pH 2–12). Monitor degradation via UV-Vis or HPLC.
  • Mechanistic Insights: Identify degradation products (e.g., sulfonic acid derivatives) using LC-QTOF-MS. Acidic conditions (pH <3) accelerate hydrolysis of azo bonds .
    • Contradictions: Some studies report pseudo-first-order kinetics at pH 7, while others suggest second-order behavior under UV light. Replicate experiments with controlled oxygen levels to resolve discrepancies .

Q. What are the molecular interactions between Sunset Yellow FCF and serum albumin, and how do they affect toxicity?

  • Methodology:

  • Spectroscopic Binding Studies: Use fluorescence quenching (λex = 280 nm, λem = 340 nm) to calculate binding constants (e.g., Stern-Volmer plots).
  • Molecular Dynamics (MD) Simulations: Model interactions with BSA (PDB ID: 4F5S) to identify binding sites (e.g., Sudlow’s Site I) .
    • Contradictions: Reported LD₅₀ values vary (e.g., 2 g/kg in rats vs. higher thresholds in zebrafish). Investigate species-specific metabolic pathways using in vitro hepatocyte assays .

Q. How can researchers address contradictions in reported genotoxicity data for Sunset Yellow FCF?

  • Methodology:

  • Ames Test Replication: Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 mix). Compare results across labs using standardized protocols .
  • Comet Assay: Evaluate DNA damage in human lymphocytes at concentrations ≤100 µg/mL. Control for confounding factors (e.g., reactive oxygen species) .

Data Contradictions and Resolution Strategies

IssueConflicting ReportsResolution Strategy
Toxicity LD₅₀ ranges from 2 g/kg (rat) to 5 g/kg (mouse) Conduct species-specific ADME studies with isotopic labeling (e.g., ¹⁴C-tracing) .
Degradation Products Varying intermediates under UV vs. thermal degradation Use high-resolution MS to catalog products under controlled conditions.

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